molecular formula C9H8BrClO3 B2476141 Methyl 2-bromo-4-chloro-5-methoxybenzoate CAS No. 1138220-77-5

Methyl 2-bromo-4-chloro-5-methoxybenzoate

Cat. No. B2476141
CAS RN: 1138220-77-5
M. Wt: 279.51
InChI Key: FPNILIIYCYTKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-4-chloro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrClO3 . It is used as a pharmaceutical intermediate . The compound is also known by its IUPAC name, methyl 5-bromo-4-chloro-2-methoxybenzoate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate ring with bromo, chloro, and methoxy functional groups attached at the 2nd, 4th, and 5th positions respectively . The compound has a molecular weight of 279.52 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is 327.2±37.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm3 , and a polar surface area of 36 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-bromo-4-chloro-5-methoxybenzoate is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of intermediates for compounds like bifendate. In one study, it was synthesized through processes including methanol-esterification, methyl etherification, and cyclization, demonstrating its versatility in organic synthesis (Bao Li-jiao, 2013).

Additionally, related compounds like Methyl 4-bromo-2-methoxybenzoate have been synthesized through a series of steps like bromination, hydrolysis, cyanidation, and esterification. Such processes showcase the compound's utility in creating high-purity chemicals for various applications (Chen Bing-he, 2008).

Photodynamic Therapy and Antimicrobial Studies

This compound derivatives have been studied in the context of photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives substituted with bromophenol groups have shown potential in PDT for cancer treatment due to their high singlet oxygen quantum yield. These derivatives are synthesized using reactions that involve similar bromophenol structures (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antitumor and Antimicrobial Properties

Compounds related to this compound have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds, including various bromophenol derivatives, have been tested for their activity against human cancer cell lines and microorganisms, though they were found inactive in these particular studies (Jielu Zhao et al., 2004).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-bromo-4-chloro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNILIIYCYTKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.